Cas no 70598-12-8 (1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl-)

1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl- structure
70598-12-8 structure
Product Name:1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl-
CAS-nummer:70598-12-8
MF:C17H13BrN2O2
MW:357.201323270798
CID:546986
PubChem ID:14770004
Update Time:2025-05-25

1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl-
    • 2-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]acetic acid
    • 2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
    • DTXSID50563837
    • CS-0251756
    • 2-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acetic acid
    • EN300-55979
    • 2-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)aceticacid
    • Z111830912
    • [3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
    • SCHEMBL11159845
    • AKOS030620148
    • 70598-12-8
    • Inchi: 1S/C17H13BrN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22)
    • InChI-sleutel: HJPBMMFGHALHBV-UHFFFAOYSA-N
    • LACHT: BrC1C=CC(=CC=1)C1C(CC(=O)O)=CN(C2C=CC=CC=2)N=1

Berekende eigenschappen

  • Exacte massa: 356.01609
  • Monoisotopische massa: 356.01604g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 4
  • Complexiteit: 379
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.7
  • Topologisch pooloppervlak: 55.1Ų

Experimentele eigenschappen

  • PSA: 55.12

1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl- Prijsmeer >>

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Chemenu
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1H-Pyrazole-4-acetic acid, 3-(4-bromophenyl)-1-phenyl-
70598-12-8 95%+
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Enamine
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Enamine
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70598-12-8 95%
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